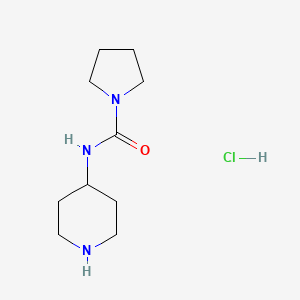

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride

Description

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a secondary amine derivative featuring a piperidine ring linked to a pyrrolidine moiety via a carboxamide group, with a hydrochloride salt enhancing its solubility and stability. The compound’s molecular formula is inferred as C₁₀H₁₉ClN₃O, with a calculated molecular weight of approximately 232.7 g/mol. While direct solubility data is unavailable in the provided evidence, its hydrochloride salt form suggests moderate solubility in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO), typical of similar amine salts . It is primarily utilized as a research chemical in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors due to its structural versatility .

Properties

IUPAC Name |

N-piperidin-4-ylpyrrolidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.ClH/c14-10(13-7-1-2-8-13)12-9-3-5-11-6-4-9;/h9,11H,1-8H2,(H,12,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVODCIXBVVEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method includes the use of piperidine-4-carboxylic acid, which is reacted with pyrrolidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization and the use of advanced techniques like chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is widely used as a precursor in the synthesis of more complex organic molecules. Its structural versatility allows chemists to modify its functional groups to develop new compounds with desired properties.

2. Biology:

- Ligand in Receptor Studies: The compound has been investigated for its potential as a ligand in receptor studies, particularly in understanding the interactions between small molecules and biological targets. This includes exploring its binding affinity to various receptors, which can provide insights into its biological activity.

3. Medicine:

- Pharmacological Properties: Research has indicated that this compound may possess analgesic and anti-inflammatory properties, making it a candidate for further pharmacological exploration. Studies are ongoing to evaluate its efficacy in treating pain and inflammation-related conditions.

4. Industrial Applications:

- Development of New Materials: The compound is also being explored for its utility in developing new materials and chemical processes, contributing to advancements in industrial chemistry.

Case Studies

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride with structurally or functionally related compounds, highlighting key differences in molecular properties and applications.

Key Structural and Functional Insights

Impact of Aromatic vs. Aliphatic Moieties :

- The benzofuran analog exhibits reduced solubility compared to the target compound due to its aromatic ring, which increases hydrophobicity. In contrast, the aliphatic pyrrolidine-piperidine core of the target compound may enhance polar interactions.

- p-Fluoro-butyrylfentanyl demonstrates higher solubility in organic solvents (~10 mg/mL in DMSO), attributed to its flexible butanamide chain and fluorophenyl group, which balance lipophilicity and polarity.

Salt Forms and Solubility: Hydrochloride salts (target compound, benzofuran analog, p-fluoro-butyrylfentanyl) generally improve aqueous solubility, critical for in vitro assays.

Therapeutic Potential: The patented morpholino-trifluoroethyl compound highlights the importance of solid-state optimization for drug delivery, a consideration relevant to the target compound’s development.

Biological Activity

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine nucleus linked to a pyrrolidine ring, which enhances its interaction with biological targets. The presence of various substituents on these rings can significantly influence its biological activity.

The compound's biological effects are largely attributed to its interaction with specific receptors and enzymes:

- Target Receptors : It has been investigated for its role as a ligand in receptor studies, particularly in the context of pain modulation and inflammation response.

- Cytotoxicity : The introduction of halogen or carboxyl groups can enhance the cytotoxicity of piperidine derivatives, suggesting that modifications to the compound could yield more potent analogs.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyrrolidine exhibit significant antimicrobial properties. For instance, certain piperidine derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 0.0039 mg/mL .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.0039 | E. coli |

| This compound | TBD | TBD |

Study on Urokinase Receptor (uPAR)

A significant study examined the binding and cellular activity of pyrrolidinone and piperidinone compounds in relation to uPAR, which plays a critical role in cancer metastasis. The study found that certain derivatives inhibited cell proliferation and invasion in cancer cell lines, suggesting potential applications in oncology .

Neuropharmacological Studies

In another investigation focused on neuropharmacology, compounds similar to this compound demonstrated desirable pharmacokinetic profiles when tested in vivo. For example, one derivative showed an oral bioavailability of 35.6% with a half-life of approximately 2.6 hours after administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.